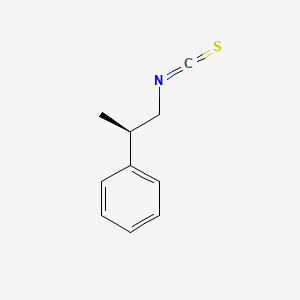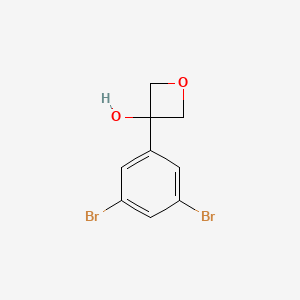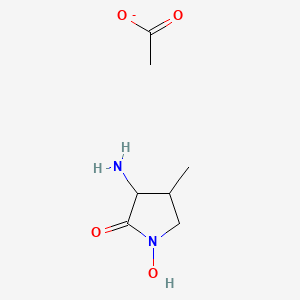
(2R)-2-Phenylpropan-1-isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Phenylpropan-1-isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring and a chiral center at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Phenylpropan-1-isothiocyanate typically involves the reaction of (2R)-2-Phenylpropan-1-amine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. The general reaction scheme is as follows:
[ \text{(2R)-2-Phenylpropan-1-amine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Phenylpropan-1-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, alcohols, and other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as bases or acids may be used to facilitate the reaction.
Major Products
The major products formed from these reactions include thiourea derivatives, ureas, and other substituted compounds, depending on the nature of the nucleophile and reaction conditions.
Scientific Research Applications
(2R)-2-Phenylpropan-1-isothiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea and urea derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Properties
Molecular Formula |
C10H11NS |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
[(2R)-1-isothiocyanatopropan-2-yl]benzene |
InChI |
InChI=1S/C10H11NS/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3/t9-/m0/s1 |
InChI Key |
FGESWFIKOLPCKC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CN=C=S)C1=CC=CC=C1 |
Canonical SMILES |
CC(CN=C=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)






![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)


![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
